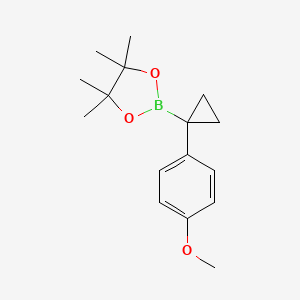

2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a cyclopropyl group linked to a para-methoxyphenyl substituent. This compound belongs to the pinacol boronate family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity. Its molecular formula is C₁₃H₁₉BO₃ (CAS 171364-79-7), and it is commercially available in various quantities (1g to 500mg) for research purposes .

Properties

Molecular Formula |

C16H23BO3 |

|---|---|

Molecular Weight |

274.2 g/mol |

IUPAC Name |

2-[1-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)16(10-11-16)12-6-8-13(18-5)9-7-12/h6-9H,10-11H2,1-5H3 |

InChI Key |

KWYOCSMACOTNAN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the efficiency and yield of the reaction. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons.

Scientific Research Applications

Unfortunately, the search results do not provide comprehensive information focusing solely on the applications of "2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane". However, the search results do provide some information that can be used to piece together an answer.

Basic Information

- Chemical Names and Identifiers This compound is also known as 2-((1R,2R)-2-(4-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Other names include 1,3,2-Dioxaborolane, 2-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl- .

- CAS Numbers CAS numbers associated with similar compounds include 1240492-28-7 , 2855117-30-3 , 2102308-73-4 and 2223046-87-3 .

- Molecular Formula and Weight The molecular formula is C16H23BO3, with a molecular weight of 274.16 . Another source gives a molecular weight of 274.2 .

Potential Research Areas

Due to the limited information, direct applications and case studies are unavailable in the search results. However, the presence of a dioxaborolane group suggests its use as a boronic acid ester, which are common reagents in organic synthesis, particularly Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in creating carbon-carbon bonds . The methoxyphenyl group may allow for further chemical modifications or interactions .

Safety Information

Mechanism of Action

The mechanism of action of 2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in various chemical reactions. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. The palladium catalyst plays a crucial role in the transmetalation step, where the boron atom transfers its organic group to the palladium center, leading to the formation of the desired product .

Comparison with Similar Compounds

The following analysis highlights structural analogs, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Variations and Physicochemical Properties

Key Observations :

- Substituent Position : Ortho-substituted analogs (e.g., 2-methoxyphenyl in ) may exhibit distinct electronic effects compared to para-substituted derivatives.

- Halogenated Derivatives : The 4-iodophenyl analog (38% yield, ) demonstrates lower yields compared to methoxy-substituted compounds, possibly due to steric or electronic challenges.

Biological Activity

The compound 2-(1-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1240492-28-7) is a boron-containing organic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H23BO3

- Molecular Weight : 274.16 g/mol

- Synonyms : 2-((1R,2R)-2-(4-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a modulator of enzymatic pathways involved in critical cellular processes. The dioxaborolane structure is known for its ability to form reversible covalent bonds with nucleophiles, which can influence enzyme activity and signaling pathways.

Pharmacological Effects

- Antiviral Activity : Research has indicated that similar dioxaborolane derivatives exhibit antiviral properties by inhibiting viral polymerases. For instance, related compounds have shown effectiveness against RNA-dependent RNA polymerase (NS5B), suggesting potential applications in treating viral infections such as hepatitis C .

- Antiparasitic Activity : Dioxaborolanes have also been explored for their antiparasitic effects. Studies on related compounds have demonstrated activity against Plasmodium species (malaria), indicating that structural modifications could enhance efficacy against parasitic infections .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Initial findings suggest that it may induce apoptosis in certain cancer cells through the activation of intrinsic apoptotic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | Effectiveness | Reference |

|---|---|---|---|

| Antiviral | NS5B Polymerase | Potent Inhibition | |

| Antiparasitic | PfATP4 | Moderate Efficacy | |

| Cytotoxicity | Cancer Cell Lines | Induces Apoptosis |

Detailed Research Findings

- Antiviral Studies : A study published in 2013 highlighted that derivatives similar to the compound under review showed IC50 values below 50 nM against NS5B polymerase. These findings underscore the potential for developing new antiviral therapies based on this chemical scaffold .

- Antiparasitic Evaluation : In vivo studies using mouse models demonstrated that structurally similar dioxaborolanes reduced parasitemia significantly when administered at specific dosages (e.g., 40 mg/kg), indicating their potential as therapeutic agents against malaria .

- Cytotoxic Mechanisms : Investigations into the cytotoxic properties revealed that the compound could activate caspase pathways in cancer cells, leading to programmed cell death. This suggests a mechanism where the compound selectively targets malignant cells while sparing normal cells .

Q & A

Q. What methods resolve enantiomeric impurities in chiral derivatives of this compound?

- Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) and a hexane/isopropanol mobile phase. Alternatively, synthesize diastereomeric derivatives with (+)- or (–)-menthol and analyze via ¹H NMR splitting patterns. ’s safety protocols are critical for handling toxic chiral auxiliaries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.